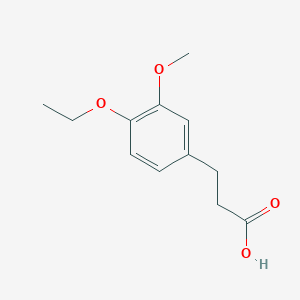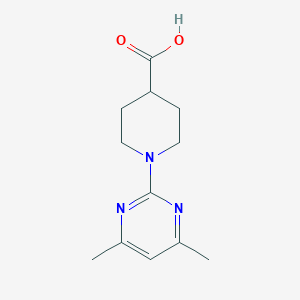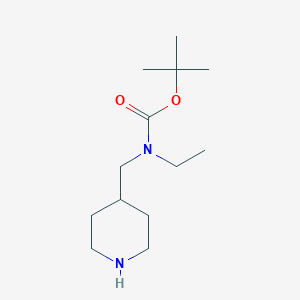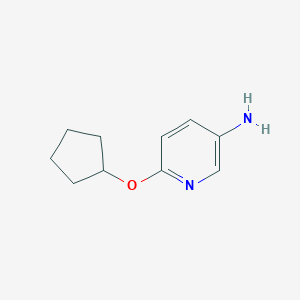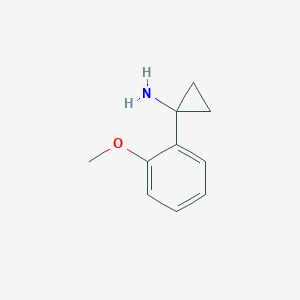![molecular formula C12H14S4 B182031 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane CAS No. 69922-37-8](/img/structure/B182031.png)
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and materials science.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of redox signaling pathways and the inhibition of enzymes involved in oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress and inflammation, and enhance cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water and its potential to undergo oxidation in the presence of air and light.
Zukünftige Richtungen
Future research on 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane could focus on the following areas:
1. Investigating its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and infectious diseases.
2. Exploring its potential as a building block for the synthesis of new materials with conductive and optical properties.
3. Elucidating its mechanism of action and identifying its molecular targets.
4. Developing new methods for the synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane with improved yields and purity.
5. Conducting further studies to assess its safety and efficacy in preclinical and clinical settings.
In conclusion, 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and therapeutic agents with significant scientific and technological impact.
Synthesemethoden
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane can be achieved through various methods, including the reaction of 4-bromo-1,3-dithiole-2-one with 4-(2-bromoethyl)phenyl sulfide in the presence of a palladium catalyst. Another method involves the reaction of 4-(2-bromoethyl)phenyl sulfide with potassium 1,3-dithiole-2-thione-4,5-dithiolate. The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane requires careful attention to detail and control over reaction conditions to ensure a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane has shown potential applications in various scientific research fields. In materials science, it has been used as a building block for the synthesis of conductive polymers and molecular wires. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, neurodegenerative diseases, and infectious diseases. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
69922-37-8 |
|---|---|
Produktname |
2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane |
Molekularformel |
C12H14S4 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-[4-(1,3-dithiolan-2-yl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
PGBFPRKWAGYWOP-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Kanonische SMILES |
C1CSC(S1)C2=CC=C(C=C2)C3SCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



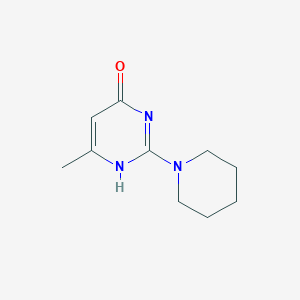
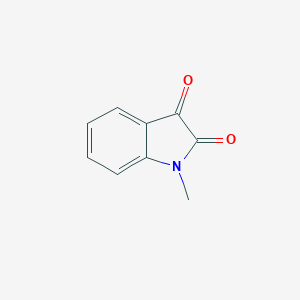
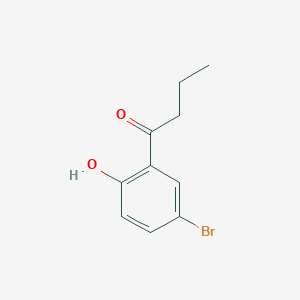
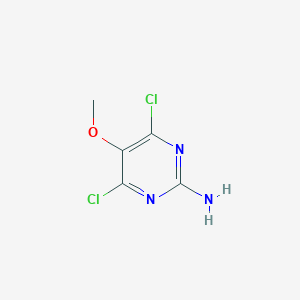
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
